Product packaging for 11-(Pentamethyldisiloxanyl)undecan-1-ol(Cat. No.:CAS No. 162112-47-2)

11-(Pentamethyldisiloxanyl)undecan-1-ol

Cat. No.: B14260917
CAS No.: 162112-47-2
M. Wt: 318.64 g/mol
InChI Key: CPRWSMNBVKIYFF-UHFFFAOYSA-N
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Description

11-(Pentamethyldisiloxanyl)undecan-1-ol is a specialty organosilicon compound that serves as a valuable building block in materials science R&D. This molecule features a long-chain undecanol group terminated with a pentamethyldisiloxane functional group, creating a unique hybrid structure with both organic and siloxane characteristics. This architecture is designed to act as a versatile spacer and linker, facilitating the incorporation of siloxane properties into polymer backbones, surfaces, and novel organic-inorganic hybrid materials. Its primary research value lies in its application for developing advanced surface coatings, modifiers for polymers, and as a precursor for creating custom siloxane networks with tailored properties. Researchers utilize this compound to engineer materials with specific characteristics such as enhanced hydrophobicity, improved lubricity, altered surface energy, and increased thermal stability imparted by the siloxane segment. The terminal hydroxyl group provides a reactive handle for further chemical synthesis, allowing for conjugation, polymerization, or attachment to various substrates. The long alkyl chain promotes compatibility with organic systems and influences the material's flexibility. When handling, standard safety protocols for laboratory chemicals should be followed. Consult the Safety Data Sheet (SDS) for specific hazard and handling information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H38O2Si2 B14260917 11-(Pentamethyldisiloxanyl)undecan-1-ol CAS No. 162112-47-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162112-47-2

Molecular Formula

C16H38O2Si2

Molecular Weight

318.64 g/mol

IUPAC Name

11-[dimethyl(trimethylsilyloxy)silyl]undecan-1-ol

InChI

InChI=1S/C16H38O2Si2/c1-19(2,3)18-20(4,5)16-14-12-10-8-6-7-9-11-13-15-17/h17H,6-16H2,1-5H3

InChI Key

CPRWSMNBVKIYFF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)CCCCCCCCCCCO

Origin of Product

United States

Synthetic Strategies for 11 Pentamethyldisiloxanyl Undecan 1 Ol and Analogous Structures

Hydrosilylation Reactions in Organosilicon Alcohol Synthesis

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, stands as a cornerstone for the creation of organosilicon compounds, including siloxane-functionalized alcohols. This atom-economical reaction is a primary route for forming stable silicon-carbon (Si-C) bonds. qualitas1998.net In the context of synthesizing 11-(pentamethyldisiloxanyl)undecan-1-ol, the key reaction involves the hydrosilylation of an unsaturated alcohol, such as 10-undecen-1-ol, with a siloxane containing a hydride group, like pentamethyldisiloxane (B44630).

Catalytic Systems for Efficient Hydrosilylation (e.g., Platinum-based catalysts)

The efficiency of hydrosilylation reactions is heavily dependent on the catalyst employed. Platinum-based catalysts are particularly effective and widely used for this purpose. qualitas1998.net Prominent examples include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst [Pt₂(dvtms)₃], both of which demonstrate high turnover numbers. mdpi.com The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by the coordination and migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the organosilicon product. mdpi.comacs.org

Recent advancements have also explored other transition metal complexes based on rhodium, ruthenium, palladium, nickel, iron, and iridium as catalysts. mdpi.com However, platinum catalysts remain highly relevant in industrial applications due to their high activity. acs.org The development of heterogeneously catalyzed hydrosilylation using supported platinum complexes is also an area of active research, aiming to simplify catalyst recovery and reuse. qualitas1998.net

Below is an interactive data table summarizing common platinum-based catalysts used in hydrosilylation.

Catalyst NameChemical FormulaKey Features
Speier's CatalystH₂[PtCl₆]One of the earliest and most common catalysts. mdpi.com
Karstedt's Catalyst[Pt₂(dvtms)₃]Highly active and soluble in organic media. mdpi.com
Adams' CatalystPtO₂Used as a heterogeneous catalyst.
Wilkinson's Catalyst[Rh(PPh₃)₃Cl]A rhodium-based alternative to platinum. mdpi.com

Regioselectivity and Stereoselectivity Control in Si-H Addition to Unsaturated Linkers

A critical aspect of hydrosilylation is controlling the regioselectivity—determining where the silyl (B83357) group attaches to the unsaturated linker. In the case of terminal alkenes like 10-undecen-1-ol, the addition can result in either the terminal (α-adduct) or the internal (β-adduct) silylation product. The choice of catalyst and reaction conditions plays a pivotal role in directing this selectivity. acs.org

For instance, yttrium complexes with pentamethylcyclopentadienyl (Cp*) ligands have shown high selectivity for silylation at the terminus of the carbon chain. acs.org Conversely, certain rhodium and iridium complexes can favor the formation of the β(Z)-isomer. rsc.org The steric environment of the catalyst and the electronic properties of the alkene substrate are key factors influencing the regiochemical outcome. acs.org In many platinum-catalyzed hydrosilylations of terminal alkenes, the anti-Markovnikov (terminal) addition product is predominantly formed.

Alcohol Functionalization Methods for Siloxane Integration

Condensation Reactions for Si-O-C Bond Formation

Condensation reactions are a powerful tool for forming silicon-oxygen-carbon (Si-O-C) bonds, directly linking a silanol (B1196071) (Si-OH) or an alkoxysilane (Si-OR) with an alcohol. google.com This method is distinct from hydrosilylation as it results in a different type of linkage. The reaction of a silanol with an alcohol eliminates water, while the reaction of an alkoxysilane with an alcohol (transesterification) eliminates a smaller alcohol molecule. trea.com These reactions are often catalyzed by acids or bases. nih.gov

A novel condensation process involves the reaction of a compound with a Si-H group with an alkoxysilane in the presence of a Lewis acid catalyst, leading to the formation of a siloxane bond and the release of a hydrocarbon. google.comgoogle.com

Multi-step Synthetic Sequences for Complex Organosilicon Alcohol Architectures

The synthesis of more complex organosilicon alcohols often necessitates multi-step reaction sequences. These sequences allow for the precise construction of molecules with multiple functional groups or specific architectures. For example, a synthetic route could begin with the protection of the hydroxyl group of an unsaturated alcohol. This would be followed by a hydrosilylation reaction to introduce the siloxane moiety. Finally, deprotection of the alcohol would yield the desired product. This strategy can prevent unwanted side reactions of the hydroxyl group during the hydrosilylation step.

Another multi-step approach could involve the synthesis of a siloxane-containing building block, which is then coupled with an organic fragment containing the alcohol functionality. The versatility of organosilicon chemistry provides a wide array of reactions that can be combined to achieve complex molecular targets. researchgate.net

Optimization of Reaction Parameters and Yields in Academic Synthesis

The academic synthesis of this compound and analogous siloxane-terminated long-chain alkanols predominantly relies on the hydrosilylation of a terminal alkene with a hydrosiloxane. The optimization of reaction parameters is a critical aspect of this synthesis, directly impacting the reaction efficiency, product yield, and purity. Key parameters that are frequently investigated and optimized include the choice of catalyst, reaction temperature, solvent, and reaction time.

The primary synthetic route involves the platinum-catalyzed addition of pentamethyldisiloxane to 10-undecen-1-ol. The optimization of this reaction is crucial for minimizing side reactions and maximizing the yield of the desired anti-Markovnikov addition product.

Catalyst Selection and Loading:

The most common catalyst for this type of hydrosilylation is Karstedt's catalyst, a platinum(0) complex. rsc.org Its high activity and solubility in organic solvents make it a preferred choice. rsc.org Academic studies often focus on optimizing the catalyst loading to achieve a balance between high conversion and cost-effectiveness, as platinum is a precious metal. Research on analogous hydrosilylation reactions has shown that catalyst loading can be as low as 10⁻⁵ mol of Pt per mole of olefin while still achieving high conversions. scirp.org

Effect of Temperature:

Reaction temperature is a critical parameter that significantly influences the rate of reaction and the prevalence of side reactions, such as isomerization of the starting alkene. Studies on the hydrosilylation of various alkenes have explored a wide temperature range, typically from room temperature up to 200°C. matthey.com For the synthesis of analogous structures, a temperature of 40°C has been shown to be effective, leading to high conversion rates. scirp.org The optimal temperature is a balance between achieving a reasonable reaction rate and preventing catalyst decomposition or unwanted side reactions. The effect of temperature on hydrosilylation conversion is a key area of investigation to maximize product yield.

Influence of Solvent:

The choice of solvent can have a pronounced effect on the reaction rate and selectivity. While the hydrosilylation of alkenes can be performed without a solvent, using a solvent can help to control the reaction temperature and ensure homogeneity of the reaction mixture. matthey.com Toluene (B28343) is a commonly used solvent in these reactions. scirp.org Studies on the hydrosilylation of polyoxyethylene with polydimethylsiloxane (B3030410) using Speier's catalyst (another platinum-based catalyst) have shown a clear solvent effect on reactivity. researchgate.net The reactivity was found to increase in the following order: acetonitrile (B52724) < hexane (B92381) < toluene ≈ isopropanol (B130326) < tetrahydrofuran (B95107) (THF). researchgate.net This indicates that the polarity and coordinating ability of the solvent can play a significant role in the catalytic cycle.

Reaction Time and Yield:

The reaction time is optimized to ensure the complete consumption of the limiting reagent, which is typically monitored by spectroscopic methods such as ¹H NMR by observing the disappearance of the Si-H signal. scirp.org For the hydrosilylation of allylbenzene (B44316) with a disiloxane (B77578) at 40°C, a reaction time of 2-3 hours was sufficient to achieve high conversion. scirp.org With optimized parameters, yields for the hydrosilylation of terminal alkenes can be very high, often exceeding 90%. scirp.org For instance, the hydrosilylation of allylbenzene with 1,1,3,3,5,5,5-heptamethyltrisiloxane in the presence of Karstedt's catalyst can achieve yields of up to 99%. nih.gov

Detailed Research Findings:

Academic research provides valuable data on the optimization of these parameters for analogous structures. The following tables summarize key findings from relevant studies, which can be extrapolated to the synthesis of this compound.

Table 1: Effect of Catalyst and Temperature on Hydrosilylation of Allylbenzene with 1,1,3,3,5,5,5-Heptamethyltrisiloxane

CatalystTemperature (°C)Time (h)Conversion (%)Selectivity (β-adduct) (%)
Karstedt's Catalyst40396>99
Platinum Black4039498.3

Data synthesized from a study on the hydrosilylation of allylbenzene derivatives. scirp.org

Table 2: Solvent Effect on the Hydrosilylation of Polyoxyethylene with Polydimethylsiloxane

SolventRelative Reactivity
Acetonitrile (ACN)Very Low
HexaneLow
TolueneModerate
Isopropanol (IPA)Moderate
Tetrahydrofuran (THF)High

Data from a study on the synthesis of polydimethylsiloxane grafted with polyoxyethylene. researchgate.net

These findings from academic literature provide a solid foundation for optimizing the synthesis of this compound, focusing on careful selection of the catalyst, reaction temperature, and solvent to achieve high yields and purity.

Chemical Reactivity and Functionalization Potential of 11 Pentamethyldisiloxanyl Undecan 1 Ol

Transformations of the Terminal Hydroxyl Group

The primary alcohol function is a versatile handle for a wide array of chemical modifications, allowing for the introduction of various new functionalities and the synthesis of a broad spectrum of derivatives.

Derivatization to Esters, Ethers, and Carbonyl Analogues

Esterification: The terminal hydroxyl group of 11-(pentamethyldisiloxanyl)undecan-1-ol is readily susceptible to esterification with carboxylic acids, acid chlorides, or anhydrides. Fischer esterification, employing a carboxylic acid in the presence of an acid catalyst, is a common method. To drive the equilibrium towards the ester product, especially with long-chain alcohols, methods for the removal of water, such as the use of a Dean-Stark apparatus, are effective. The use of an excess of the carboxylic acid can also ensure the complete consumption of the alcohol.

ReactantCatalyst/ConditionsProduct
Carboxylic AcidAcid catalyst (e.g., H₂SO₄), heat, water removalEster
Acid ChlorideBase (e.g., pyridine), room temperatureEster
Acid AnhydrideAcid or base catalyst, heatEster

Etherification: The synthesis of ethers from this compound can be achieved through several established methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Alternatively, acid-catalyzed dehydration or reaction with other alcohols can yield symmetrical or unsymmetrical ethers. Heterogeneous catalysts, such as certain zeolites (e.g., H-Beta) and tungstated zirconia, have been shown to be effective for the etherification of long-chain alcohols.

ReactantCatalyst/ConditionsProduct
Alkyl HalideStrong base (e.g., NaH)Ether
AlcoholAcid catalyst (e.g., H₂SO₄, tungstated zirconia), heatEther

Conversion to Carbonyl Analogues: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which are valuable synthetic intermediates. These transformations will be discussed in section 3.1.3.

Nucleophilic Substitution Reactions and Alkylation of the Alcohol Moiety

Direct nucleophilic substitution of the hydroxyl group is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (HO⁻). Therefore, activation of the hydroxyl group is a necessary first step. This is typically achieved by protonation under acidic conditions, which converts the leaving group to a much more stable water molecule. Subsequent attack by a nucleophile, such as a halide ion, can then proceed. For primary alcohols like this compound, this substitution reaction is expected to follow an Sₙ2 mechanism.

Another common strategy involves the conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups for subsequent nucleophilic substitution reactions with a wide range of nucleophiles.

TransformationReagentsIntermediateProduct
HalogenationHBr, heatProtonated alcohol11-Bromo-1-(pentamethyldisiloxanyl)undecane
SulfonylationTsCl, pyridineTosylate esterAlkyl tosylate
SubstitutionNaCNTosylate ester12-(Pentamethyldisiloxanyl)dodecanenitrile

Selective Oxidation and Reduction Pathways

Oxidation: The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Reagents such as pyridinium (B92312) chlorochromate (PCC) are known to selectively oxidize primary alcohols to aldehydes, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution will typically lead to the corresponding carboxylic acid.

Desired ProductOxidizing AgentConditions
AldehydePCC, Dess-Martin periodinaneAnhydrous solvent
Carboxylic AcidKMnO₄, K₂Cr₂O₇/H₂SO₄Aqueous, heat

Reduction: While the alcohol is already in a reduced state, should the molecule be first oxidized to the corresponding aldehyde or carboxylic acid, these functionalities can be readily reduced back to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both aldehydes and carboxylic acids to primary alcohols. A milder reagent, sodium borohydride (B1222165) (NaBH₄), is effective for the reduction of aldehydes but is generally unreactive towards carboxylic acids.

Starting MaterialReducing AgentProduct
AldehydeNaBH₄ or LiAlH₄Primary Alcohol
Carboxylic AcidLiAlH₄Primary Alcohol

Deoxygenative Functionalization Methodologies

Deoxygenative functionalization, the replacement of the hydroxyl group with a hydrogen atom or a carbon-based substituent, represents a powerful transformation. Direct deoxygenation of primary alcohols can be challenging. A common two-step approach involves the conversion of the alcohol to a tosylate or a related sulfonate ester, followed by reduction with a hydride reagent like lithium aluminum hydride.

More direct, catalytic methods are also being developed. For instance, ruthenium-catalyzed deoxygenation has shown promise for aliphatic primary alcohols, offering a more atom-economical route to the corresponding alkane.

Reactions Involving the Pentamethyldisiloxanyl Unit

The pentamethyldisiloxanyl group at the other end of the molecule introduces reactivity characteristic of siloxane bonds.

Hydrolysis and Condensation Reactions of Siloxane Bonds

The silicon-oxygen bonds in the disiloxane (B77578) unit are susceptible to cleavage by hydrolysis, particularly under acidic or basic conditions. This reaction would break the Si-O-Si linkage, potentially leading to the formation of silanol (B1196071) species. The rate of this hydrolysis is influenced by the pH of the medium.

Conversely, under certain conditions, silanols can undergo condensation reactions to form siloxane bonds, releasing water in the process. While this compound itself does not possess a silanol, its hydrolysis product would. This reactivity is fundamental to the chemistry of silicones and siloxane-based materials. The stability of the pentamethyldisiloxanyl group is a key consideration in planning synthetic routes that involve harsh acidic or basic conditions, as these could lead to undesired cleavage of this moiety.

ReactionConditionsProducts
HydrolysisAcid or BaseSilanols
CondensationHeat, catalystSiloxanes + Water

Silyl (B83357) Transfer and Rearrangement Reactions in Organosilicon Frameworks

The organosilicon framework of this compound possesses the potential for dynamic intramolecular and intermolecular transformations, primarily involving the migration of silyl groups and rearrangement of the siloxane backbone.

Silyl Group Transfer: While direct studies on this compound are not extensively documented, the principles of organosilicon chemistry suggest the possibility of silyl group transfer reactions. Such migrations are known to occur in related systems, often proceeding via an intramolecular pathway. soci.org In this specific molecule, a potential, albeit sterically hindered, rearrangement could involve the migration of a silyl group (e.g., trimethylsilyl (B98337) or dimethylsilyl) from the disiloxane moiety to the terminal hydroxyl group, forming a silyl ether. This type of transfer is typically catalyzed by acid or base and is driven by the relative thermodynamic stabilities of the reactants and products.

Siloxane Backbone Rearrangement: The disiloxane (Si-O-Si) bond itself is not static. Under certain catalytic conditions, such as in the presence of strong acids or bases, the siloxane backbone can undergo cleavage and reformation. This process, known as equilibration or redistribution, can lead to the formation of different siloxane oligomers or cyclic species. Research on the oxidation of polymers containing 1,3-divinyl-1,1,3,3-tetramethyldisiloxane has shown that the Si-O-Si bond can be broken, leading to a rearrangement that yields an ordered cyclic structure. nih.gov This indicates that the pentamethyldisiloxanyl group in this compound could potentially participate in similar rearrangement reactions if subjected to appropriate catalytic conditions.

The table below summarizes potential rearrangement reactions applicable to the organosilicon framework.

Reaction TypeDescriptionPotential Outcome for this compound
Intramolecular Silyl Transfer Migration of a silyl group from one position to another within the same molecule.Transfer of a methylsilyl group to the terminal oxygen, forming a silyl ether.
Siloxane Redistribution Catalytic cleavage and reformation of Si-O-Si bonds.Formation of longer polysiloxane chains or cyclic siloxanes.

Cleavage Reactions of Silicon-Carbon and Silicon-Oxygen Bonds

The stability of the this compound molecule is largely defined by the strength of its silicon-oxygen and silicon-carbon bonds. However, these bonds can be selectively cleaved under specific chemical conditions.

Cleavage of Silicon-Oxygen Bonds: The silicon-oxygen-silicon (Si-O-Si) linkage is the most reactive bond within the organosilicon portion of the molecule. It is susceptible to cleavage by a variety of reagents, including acids, bases, and nucleophiles like fluoride (B91410) ions.

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the siloxane oxygen is protonated, making the silicon center more electrophilic and susceptible to nucleophilic attack by water. acs.orgresearchgate.net Theoretical studies have shown that the presence of a nearby hydroxyl group can facilitate this process through the formation of hydrogen-bonded structures that assist in proton transfer. acs.orgresearchgate.net The terminal alcohol group in this compound could potentially play such a role, enhancing the rate of hydrolysis at the disiloxane bond.

Base-Catalyzed Hydrolysis: Strong bases, such as hydroxides, readily attack the silicon atom, leading to the cleavage of the siloxane bond and the formation of silanolates. wikipedia.org

Fluoride-Induced Cleavage: Fluoride ions exhibit a high affinity for silicon and are highly effective reagents for cleaving Si-O bonds, even in robust polysiloxane networks. researchgate.net

Reagent/ConditionMechanismProducts of Si-O-Si Cleavage
Strong Acid (e.g., HCl, H₂SO₄) + H₂O Protonation of siloxane oxygen followed by nucleophilic attack. acs.orgSilanols (e.g., Trimethylsilanol, 11-(dimethylhydroxysilyl)undecan-1-ol)
Strong Base (e.g., NaOH, KOH) Nucleophilic attack on silicon by hydroxide. wikipedia.orgSilanolates/Silanols
Fluoride Source (e.g., TBAF) Nucleophilic attack by F⁻, forming a stable Si-F bond. researchgate.netSilyl fluorides and silanolates

Cleavage of Silicon-Carbon Bonds: Silicon-carbon (Si-C) bonds are significantly more stable and less reactive than Si-O bonds. Their cleavage requires more forcing conditions or specific catalytic activation. The bonds between silicon and the methyl groups in the pentamethyldisiloxanyl moiety are generally inert. However, advanced methods have been developed for their cleavage. For instance, recent research has demonstrated that certain engineered enzymes, such as cytochrome P450 variants, can perform oxidative cleavage of Si-C bonds in siloxanes. nih.govnih.gov Additionally, while challenging, chemical methods for cleaving unactivated Si-C(sp³) bonds exist, though they often require specialized reagents. rsc.org For a molecule like this compound, the Si-C bonds would be expected to remain intact under most conditions used to modify the alcohol or cleave the siloxane linkage.

Advanced Spectroscopic and Structural Characterization of 11 Pentamethyldisiloxanyl Undecan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic and organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the 11-(pentamethyldisiloxanyl)undecan-1-ol molecule. The spectrum can be divided into two main regions: the signals corresponding to the undecan-1-ol chain and those from the pentamethyldisiloxanyl group.

The undecan-1-ol portion of the molecule exhibits characteristic signals for a long-chain primary alcohol. The terminal methyl group (CH₃) at the end of the alkyl chain is expected to produce a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) groups (-CH₂-) of the undecyl chain will generate a large, complex multiplet signal in the region of 1.25-1.60 ppm. The methylene group adjacent to the hydroxyl group (-CH₂OH) will be deshielded and is anticipated to appear as a triplet around 3.64 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent, but is generally found between 1.0 and 5.0 ppm.

The pentamethyldisiloxanyl group contributes distinct signals. The nine protons of the trimethylsilyl (B98337) group (-Si(CH₃)₃) are expected to produce a sharp singlet around 0.07 ppm. The six protons of the dimethylsilyl group (-Si(CH₃)₂) will also give rise to a singlet, slightly downfield, at approximately 0.05 ppm.

A summary of the predicted ¹H NMR chemical shifts is presented in the interactive data table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-Si(CH₃)₃~0.07Singlet
-Si(CH₃)₂~0.05Singlet
-(CH₂)₉- (bulk)~1.25-1.60Multiplet
-CH₂-Si-~0.50Multiplet
-CH₂OH~3.64Triplet
-OHVariable (1.0-5.0)Broad Singlet
Terminal -CH₃~0.88Triplet

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of the molecule. Each chemically distinct carbon atom gives a separate signal, allowing for the complete mapping of the carbon skeleton.

For the undecan-1-ol chain, the terminal methyl carbon is expected at approximately 14.1 ppm. The internal methylene carbons of the long alkyl chain will resonate in the range of 22.7 to 31.9 ppm. The carbon atom attached to the hydroxyl group (-CH₂OH) will be significantly deshielded, appearing around 63.1 ppm.

The pentamethyldisiloxanyl group will show two distinct signals for the methyl carbons attached to the silicon atoms. The carbons of the trimethylsilyl group (-Si(CH₃)₃) are predicted to be near 1.9 ppm, while the carbons of the dimethylsilyl group (-Si(CH₃)₂) will have a chemical shift of approximately 0.8 ppm. The methylene carbon attached to the silicon atom (-CH₂-Si) is expected around 18.2 ppm.

The following interactive data table summarizes the anticipated ¹³C NMR chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-Si(CH₃)₃~1.9
-Si(CH₃)₂~0.8
Terminal -CH₃~14.1
-(CH₂)₉- (bulk)~22.7 - 31.9
-CH₂-Si-~18.2
-CH₂OH~63.1

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for probing the environment of silicon atoms within a molecule. The chemical shifts are highly sensitive to the substituents attached to the silicon.

In this compound, two distinct silicon environments are present. The silicon atom of the trimethylsilyl group, being at the terminus of the siloxane chain (an "M" group in siloxane nomenclature), is expected to have a chemical shift in the range of +7 to +9 ppm. The silicon atom of the dimethylsilyl group, which is connected to the undecyl chain and the other silicon atom through an oxygen bridge (a "D" group), is anticipated to resonate in the region of -17 to -22 ppm. These distinct chemical shifts allow for the unambiguous confirmation of the disiloxane (B77578) structure and the connectivity to the alkyl chain.

Silicon Assignment Predicted Chemical Shift (δ, ppm)
-Si(CH₃)₃ (M group)~ +7 to +9
-Si(CH₃)₂- (D group)~ -17 to -22

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in a molecule.

FTIR spectroscopy is particularly useful for identifying key functional groups. The spectrum of this compound is expected to show characteristic absorption bands for its alcohol and siloxane components.

The most prominent feature of the alcohol group is the broad O-H stretching vibration, which typically appears in the region of 3200-3600 cm⁻¹. This broadening is due to hydrogen bonding. The C-H stretching vibrations of the long alkyl chain will be observed as strong bands between 2850 and 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected to produce a strong band around 1050-1075 cm⁻¹. spectroscopyonline.com

The pentamethyldisiloxanyl moiety will exhibit a strong, broad band corresponding to the asymmetric Si-O-Si stretching vibration, typically found in the 1000-1100 cm⁻¹ region. This band may overlap with the C-O stretch of the alcohol. Symmetric Si-O-Si stretching vibrations are weaker and appear at lower frequencies. The Si-C bonds will show characteristic vibrations as well, with the Si-(CH₃)₃ and Si-(CH₃)₂ groups having symmetric and asymmetric deformation bands around 1260 cm⁻¹ and rocking modes in the 750-850 cm⁻¹ range.

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Intensity
O-H Stretch~3200-3600Strong, Broad
C-H Stretch (alkyl)~2850-3000Strong
Si-CH₃ Deformation~1260Medium
Si-O-Si Asymmetric Stretch~1000-1100Strong, Broad
C-O Stretch (primary alcohol)~1050-1075Strong
Si-CH₃ Rocking~750-850Medium

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C-H stretching vibrations of the alkyl chain will be prominent in the 2800-3000 cm⁻¹ region. The symmetric Si-O-Si stretching vibration, which is often weak in the IR spectrum, is expected to be a strong band in the Raman spectrum, appearing around 400-500 cm⁻¹. The Si-C stretching vibrations will also be clearly visible in the Raman spectrum. The C-C backbone of the undecyl chain will show a series of bands in the fingerprint region (800-1500 cm⁻¹). The O-H stretching band is typically weak in Raman spectra.

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
C-H Stretch (alkyl)~2800-3000Strong
Si-CH₃ Deformation~1260Weak
C-C Stretch (alkyl chain)~800-1200Medium
Si-O-Si Symmetric Stretch~400-500Strong
Si-C Stretch~600-750Medium

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural characterization of this compound, mass spectrometry provides critical information regarding its molecular weight and elemental composition, and offers insights into its molecular structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (Chemical Formula: C₁₆H₃₈O₂Si₂), the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass is then compared to the experimentally measured mass. Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are typically employed to generate intact molecular ions with minimal fragmentation. Common adduct ions observed in positive-ion mode ESI-HRMS include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. The high accuracy of HRMS allows for the confirmation of the elemental formula, typically with a mass error of less than 5 parts per million (ppm).

Ion SpeciesChemical FormulaCalculated Exact Mass (Da)
[M]C₁₆H₃₈O₂Si₂318.24103
[M+H]⁺C₁₆H₃₉O₂Si₂⁺319.24886
[M+Na]⁺C₁₆H₃₈O₂Si₂Na⁺341.22980
[M+K]⁺C₁₆H₃₈O₂Si₂K⁺357.19473

Fragmentation Pattern Analysis for Structural Confirmation

Analysis of the fragmentation patterns produced by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) provides definitive structural confirmation. The fragmentation of this compound is expected to yield characteristic ions corresponding to its two main structural motifs: the long-chain undecanol (B1663989) and the pentamethyldisiloxanyl group.

In EI-MS, the molecular ion peak [M]⁺• at m/z 318 may be observed, although it can be weak for long-chain alcohols. docbrown.info Key fragmentation pathways include:

Loss of a methyl group: A prominent peak at m/z 303 ([M-CH₃]⁺) is expected due to the facile cleavage of a Si-CH₃ bond, a characteristic fragmentation for organosilicon compounds. jeol.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the terminal alcohol group can occur. libretexts.org

Loss of water: A peak corresponding to [M-H₂O]⁺• at m/z 300 is characteristic of alcohols. libretexts.org

Siloxane-specific fragments: The presence of the pentamethyldisiloxanyl group will give rise to highly characteristic ions. The trimethylsilyl ion ([Si(CH₃)₃]⁺) at m/z 73 is a well-known and often abundant fragment for compounds containing this moiety. researchgate.net

Alkyl chain fragmentation: The long undecanyl chain can undergo fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units). libretexts.org

m/zPlausible Ion Structure/Fragment LostFragmentation Pathway
303[M-CH₃]⁺Loss of a methyl radical from a silicon atom
300[M-H₂O]⁺•Dehydration of the alcohol functional group
221[(CH₃)₃SiOSi(CH₃)₂CH₂]⁺Cleavage of the C-C bond beta to the silicon atom
147[(CH₃)₃SiOSi(CH₃)₂]⁺Cleavage of the Si-C bond linking the alkyl chain
73[Si(CH₃)₃]⁺Cleavage of the Si-O bond; a signature for trimethylsilyl groups

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. carleton.edu For this compound, XPS can confirm the presence of silicon, oxygen, and carbon and provide detailed information about their bonding environments.

The analysis of high-resolution spectra for the Si 2p, O 1s, and C 1s core levels is particularly informative.

Si 2p Spectrum: The presence of two distinct silicon environments (C-Si (CH₃)₂-O and O-Si (CH₃)₃) would result in a broadened Si 2p peak or one that can be deconvoluted into multiple components. The binding energy for silicon in a siloxane (Si-O) linkage is typically found in the range of 102-103 eV. thermofisher.com

O 1s Spectrum: Two different oxygen chemical states exist in the molecule: the siloxane bridge (Si-O -Si) and the terminal alcohol (C-O H). These are expected to appear at slightly different binding energies, typically around 532.5 eV for Si-O-Si and 533.5 eV for C-O-H, allowing for their distinction and quantification.

C 1s Spectrum: The C 1s spectrum would be complex, comprising contributions from the alkyl chain (C-C, C-H), the carbon atom bonded to the alcohol group (C-O), and the methyl carbons bonded to silicon (C-Si). These different environments can be resolved through peak fitting, with typical binding energies around 285.0 eV for C-C/C-H, ~286.5 eV for C-O, and ~284.5 eV for C-Si.

Core LevelChemical BondExpected Binding Energy (eV)
Si 2pC-Si -O~102.5
O 1sSi-O -Si~532.5
C-O -H~533.5
C 1sC -Si~284.5
C -C, C -H~285.0
C -OH~286.5

Chromatographic Techniques for Purity and Mixture Analysis (e.g., Gas Chromatography)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For a volatile and thermally stable compound like this compound, Gas Chromatography (GC) is the technique of choice. researchgate.net

In a typical GC analysis, the compound is vaporized and swept by a carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the column walls. A non-polar or mid-polarity column, such as one with a polydimethylsiloxane (B3030410) or 5% phenyl-substituted polysiloxane stationary phase, would be suitable.

The purity of a sample of this compound can be determined by the relative area of its corresponding peak in the chromatogram, typically using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For the analysis of complex mixtures and the definitive identification of unknown components, coupling GC with a Mass Spectrometer (GC-MS) is standard practice. The mass spectrometer provides fragmentation patterns for each separated component, allowing for their structural elucidation and confirmation by matching against spectral libraries. researchgate.net

Advanced Diffraction and Microscopy Methods for Solid-State Structures (if applicable for derivatives)

Advanced diffraction and microscopy techniques, such as single-crystal X-ray diffraction (XRD), are the gold standard for determining the precise three-dimensional atomic arrangement of crystalline solids. However, this compound is a liquid at ambient temperature, similar to its parent alcohol, undecan-1-ol. nih.govfoodb.ca Therefore, these techniques are not directly applicable for its structural analysis in its native state.

These methods become highly relevant, however, for the characterization of solid derivatives of this compound. For instance, if the terminal hydroxyl group is reacted to form a crystalline derivative such as a benzoate (B1203000) ester or a urethane, single-crystal XRD could be employed to elucidate its exact solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

For derivatives that are microcrystalline, polycrystalline, or amorphous solids, other techniques are more appropriate. Powder X-ray diffraction (PXRD) can provide information on the crystalline phases present. Furthermore, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for probing the local chemical environments of atoms (e.g., ²⁹Si, ¹³C) in non-crystalline solids, offering insights into the structure and dynamics of the material. researchgate.net

Theoretical and Computational Chemistry Studies on 11 Pentamethyldisiloxanyl Undecan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like 11-(Pentamethyldisiloxanyl)undecan-1-ol, DFT calculations can provide valuable insights into its behavior at a quantum mechanical level.

Elucidation of Reaction Mechanisms and Transition States

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, a key reaction of interest would be its synthesis, often achieved via hydrosilylation of an unsaturated alcohol with pentamethyldisiloxane (B44630).

For instance, a theoretical investigation into the platinum-catalyzed hydrosilylation of an undecenyl alcohol with pentamethyldisiloxane would involve calculating the geometries and energies of reactants, intermediates, transition states, and products. This would reveal the preferred reaction pathway and provide insights into the regioselectivity and stereoselectivity of the silyl (B83357) group addition.

Table 1: Illustrative DFT-Calculated Thermodynamic Data for a Postulated Hydrosilylation Reaction Step

SpeciesElectronic Energy (Hartree)Zero-Point Vibrational Energy (kcal/mol)Enthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)
Reactant Complex-1250.45150.3158.7120.5
Transition State-1250.42149.8157.9121.2
Product Complex-1250.50151.1159.9122.3

Note: The data in this table is hypothetical and serves as an example of the types of results obtained from DFT calculations.

Conformational Analysis and Energetics

The long undecyl chain and the flexible disiloxane (B77578) group of this compound allow for a multitude of possible conformations. Conformational analysis using DFT can identify the most stable (lowest energy) conformers and the energy barriers between them. This is crucial as the conformation of the molecule can significantly influence its physical properties and biological interactions.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Self-Assembly Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule with the amphiphilic character of this compound, with its polar hydroxyl head and nonpolar alkyl-siloxane tail, MD simulations are particularly useful for investigating its behavior in different environments and its potential for self-assembly.

In an aqueous environment, MD simulations would likely show that these molecules aggregate to minimize the unfavorable interactions between the hydrophobic tails and water. This could lead to the formation of various self-assembled structures, such as micelles or bilayers. The simulations can provide detailed information on the structure, size, and dynamics of these aggregates.

Furthermore, MD simulations can be used to study the interactions of this compound with surfaces or other molecules. For example, simulations could model the adsorption of this compound onto a solid substrate, providing insights into its potential applications as a surface modifying agent. The orientation of the molecules at the interface, the strength of the interactions, and the resulting surface properties could all be investigated.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. While no specific QSPR models for this compound are available, the principles of QSPR could be applied to predict its properties and to design new molecules with desired characteristics.

A QSPR study would involve compiling a dataset of related organosilicon compounds with known experimental properties (e.g., boiling point, viscosity, surface tension). A wide range of molecular descriptors, representing different aspects of the molecular structure (e.g., topological, geometrical, electronic), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the property of interest.

Such a model could then be used to predict the properties of this compound and other, yet to be synthesized, siloxane-functionalized alkanols. This predictive capability is highly valuable in materials science and drug discovery for screening large virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Computational Spectroscopic Data Prediction and Validation

Computational methods can be used to predict various types of spectroscopic data, which can be invaluable for the identification and characterization of new compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly relevant.

DFT calculations can be used to compute NMR chemical shifts (¹H, ¹³C, ²⁹Si) and coupling constants. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the predicted and experimental spectra can also provide insights into conformational preferences or intermolecular interactions in the experimental sample.

Similarly, the vibrational frequencies and intensities that constitute an IR spectrum can be calculated using DFT. The predicted IR spectrum would show characteristic peaks corresponding to the various functional groups in the molecule, such as the O-H stretch of the alcohol, the C-H stretches of the alkyl chain, and the Si-O-Si stretch of the disiloxane group. This information can aid in the interpretation of experimental IR spectra and the identification of the compound.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectrum TypePredicted FeatureChemical Shift / Wavenumber (Illustrative)
¹H NMR-CH₂OH~3.6 ppm
¹³C NMR-CH₂OH~63 ppm
²⁹Si NMR-OSi(CH₃)₂-~ -20 ppm
IRO-H stretch~3300 cm⁻¹
IRC-H stretch~2850-2960 cm⁻¹
IRSi-O-Si stretch~1050 cm⁻¹

Note: The data in this table is hypothetical and based on typical values for similar functional groups.

Applications of 11 Pentamethyldisiloxanyl Undecan 1 Ol in Materials Science and Polymer Chemistry

Development of Specialty Materials

Fluidic and Liquid Crystalline Systems

There is no specific information available in the searched literature regarding the use of 11-(Pentamethyldisiloxanyl)undecan-1-ol in fluidic and liquid crystalline systems. The unique combination of a flexible undecanol (B1663989) chain and a siloxane headgroup suggests potential for interesting molecular self-assembly, a key characteristic for the formation of liquid crystals. The hydroxyl group of the undecanol could provide a polar site for intermolecular interactions, while the siloxane and hydrocarbon components would contribute to micro-phase segregation, which can drive the formation of ordered liquid crystalline phases. However, without experimental data, its actual behavior and potential applications in this field remain speculative.

Components in Membrane Fabrication and Separation Technologies

Polysiloxane-based membranes are widely used in separation technologies, particularly for gas separation and pervaporation, due to their high permeability. d-nb.info The performance of these membranes can be tuned by modifying the chemical structure of the polysiloxane. Introducing different functional groups can alter the membrane's selectivity and affinity for specific molecules.

For instance, the incorporation of hydroxyl (-OH) groups into polysiloxane chains has been explored to enhance the separation of certain compounds. A study on polydecylmethylsiloxane modified with undecenol-1 (a similar long-chain alcohol) showed that the introduction of OH-groups influenced the separation of CO2 from air and aldehydes from hydroformylation reaction media. mdpi.com

While this suggests that a molecule like This compound could potentially be used to modify polymer membranes, there is no direct evidence of its use in the scientific literature. If incorporated into a membrane structure, the long alkyl chain could affect the free volume and chain packing, while the polar hydroxyl group could influence interactions with polar molecules, thereby impacting the membrane's separation characteristics.

Table 2: Potential Effects of Functional Groups on Polysiloxane Membrane Properties

Functional GroupPotential Effect on Membrane PropertiesExample Application
Alkyl ChainsIncreased hydrophobicity, potential increase in free volume.Separation of organic compounds from aqueous solutions.
Hydroxyl GroupsIncreased polarity and potential for hydrogen bonding.Enhanced separation of polar molecules like alcohols or certain gases.
Phenyl GroupsIncreased rigidity and potential for enhanced selectivity.Gas separation applications requiring higher selectivity.

This table illustrates general trends in membrane science and does not represent experimental data for this compound.

Synthesis and Research Implications of Novel Derivatives of 11 Pentamethyldisiloxanyl Undecan 1 Ol

Chiral Synthesis and Stereoselective Functionalization of Organosilicon Alcohols

The introduction of chirality into organosilicon compounds can lead to materials with unique optical, electronic, and biological properties. While the chiral synthesis of 11-(pentamethyldisiloxanyl)undecan-1-ol itself has not been reported, established methodologies for the stereoselective synthesis of other organosilicon alcohols can be conceptually applied.

One potential strategy involves the enantioselective hydrosilylation of a prochiral precursor. For instance, the hydrosilylation of a suitable undecenyl ketone, followed by stereoselective reduction of the ketone, could yield a chiral alcohol. The choice of a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, would be crucial in controlling the stereochemistry of the resulting alcohol.

Another approach could be the stereoselective functionalization of the terminal hydroxyl group of this compound. This could be achieved through enzymatic resolution, where a lipase (B570770) selectively acylates one enantiomer of a racemic precursor alcohol, allowing for the separation of the two enantiomers. Alternatively, the use of chiral auxiliaries attached to the alcohol could direct the stereoselective addition of functional groups to other parts of the molecule.

Table 1: Potential Strategies for Chiral Synthesis and Stereoselective Functionalization

StrategyDescriptionKey Reagents/TechniquesPotential Outcome
Enantioselective HydrosilylationCatalytic hydrosilylation of a prochiral undecenyl ketone followed by stereoselective reduction.Chiral Rhodium or Iridium catalysts with chiral phosphine ligands.Enantiomerically enriched this compound.
Enzymatic ResolutionSelective acylation of one enantiomer of a racemic precursor alcohol.Lipases (e.g., Candida antarctica lipase B).Separation of enantiomers of a chiral derivative.
Chiral Auxiliary Directed SynthesisAttachment of a chiral auxiliary to the hydroxyl group to direct subsequent stereoselective reactions.Evans auxiliaries, camphor-based auxiliaries.Diastereoselective functionalization of the alkyl chain.

The development of chiral derivatives of this compound could open doors to applications in chiral chromatography, as chiral selectors, or in the synthesis of stereospecific liquid crystals and nonlinear optical materials.

Incorporation of Bio-relevant Moieties for Hybrid Material Development

The biocompatibility and tunable properties of organosilicon compounds make them attractive for the development of hybrid materials for biomedical applications. The terminal hydroxyl group of this compound serves as a convenient anchor point for the covalent attachment of various bio-relevant moieties.

Peptides and Proteins: Peptides containing specific recognition sequences, such as the Arg-Gly-Asp (RGD) motif for cell adhesion, can be conjugated to the alcohol. This could be achieved by first converting the hydroxyl group to a more reactive functional group, such as a carboxylic acid or an amine, followed by standard peptide coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Such peptide-functionalized surfaces could be used to promote specific cell attachment and growth in tissue engineering scaffolds or on implantable devices.

Carbohydrates: Sugars and polysaccharides can be attached to create materials with enhanced biocompatibility and specific biological recognition properties. For example, the hydroxyl group could be used to initiate the ring-opening polymerization of a protected sugar monomer, or it could be glycosylated using a glycosyl donor under appropriate catalytic conditions. Carbohydrate-coated surfaces are known to reduce non-specific protein adsorption and can be used to target specific lectins on cell surfaces.

Phospholipids: The synthesis of phospholipid-terminated alkylsilanes has been reported, and a similar strategy could be applied to this compound. This would involve a multi-step synthesis to build up the phospholipid headgroup from the terminal alcohol. Such molecules could self-assemble into biomimetic membranes on surfaces, providing a platform for studying membrane proteins or for creating biocompatible coatings.

Table 2: Examples of Bio-relevant Moieties and Their Potential Applications

Bio-relevant MoietyConjugation StrategyPotential Application
Peptides (e.g., RGD)Amide bond formation via activated esters.Promoting cell adhesion on biomedical implants.
Carbohydrates (e.g., glucose)Glycosylation or ring-opening polymerization.Creating biocompatible and cell-targeting surfaces.
PhospholipidsMulti-step synthesis of the headgroup.Formation of biomimetic self-assembled monolayers.

The development of these bio-hybrid materials could lead to advancements in drug delivery systems, biosensors, and biocompatible coatings for medical devices.

Exploration of Polyfunctional Oligomers and Dendritic Structures

The controlled synthesis of well-defined oligomers and dendritic macromolecules from this compound could lead to a new class of materials with tunable viscosity, solubility, and surface functionality.

Polyfunctional Oligomers: The terminal hydroxyl group can be used as a starting point for the synthesis of linear or branched oligomers. For instance, condensation reactions with di- or tri-functional silanes could lead to the formation of siloxane-based oligomers with pendant 11-(pentamethyldisiloxanyl)undecanyl chains. Alternatively, the hydroxyl group could be converted to a polymerizable moiety, such as an acrylate (B77674) or methacrylate, and then subjected to controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would allow for the synthesis of well-defined block copolymers with a segment derived from this compound.

Dendritic Structures: Dendrimers are highly branched, monodisperse macromolecules with a large number of terminal functional groups. This compound could be incorporated into dendritic structures in two main ways. It could be attached to the periphery of a pre-formed dendrimer core, resulting in a dendrimer with a hydrophobic, siloxane-rich surface. Alternatively, it could be used as a building block in a convergent dendritic synthesis, where the hydroxyl group is used for coupling reactions to build up the dendritic wedge. Carbosilane dendrimers, for example, are often synthesized through a repetitive sequence of hydrosilylation and allylation or ethynylation reactions, and the terminal hydroxyl group of the target molecule could be functionalized to participate in such synthetic strategies.

Table 3: Approaches to Polyfunctional Oligomers and Dendritic Structures

Structure TypeSynthetic ApproachKey Features
Linear OligomersCondensation with difunctional silanes; Controlled radical polymerization of a derivatized monomer.Tunable molecular weight and viscosity.
Branched OligomersCondensation with trifunctional silanes.Higher degree of entanglement and different rheological properties.
Dendrimers (Peripheral Functionalization)Attachment to a pre-formed dendrimer core.High density of siloxane groups on the surface.
Dendrimers (Convergent Synthesis)Use as a building block in a step-wise synthesis.Precise control over the final structure and functionality.

These complex architectures could find applications as rheology modifiers, drug delivery vehicles, or as templates for the synthesis of nanomaterials.

Self-Assembled Monolayers (SAMs) and Nanostructured Architectures

The amphiphilic nature of this compound, with its hydrophilic hydroxyl head and hydrophobic alkylsiloxane tail, makes it an excellent candidate for the formation of self-assembled monolayers (SAMs) on various substrates. The pentamethyldisiloxanyl group can provide a strong anchoring point to silica-based surfaces, while the long alkyl chain promotes van der Waals interactions between adjacent molecules, leading to the formation of well-ordered monolayers.

The terminal hydroxyl group of the SAM can be further functionalized in situ, allowing for the creation of surfaces with tailored chemical and physical properties. For example, the hydroxyl groups could be used to immobilize catalysts, proteins, or DNA strands. The ability to control the surface properties at the molecular level is crucial for applications in biosensors, microelectronics, and non-fouling coatings.

Furthermore, the self-assembly of derivatives of this compound in solution could lead to the formation of various nanostructured architectures, such as micelles, vesicles, or liquid crystalline phases. The nature of the nanostructure would depend on the specific functional group attached to the hydroxyl terminus and the solvent conditions. For instance, attaching a bulky hydrophilic group could favor the formation of micelles in non-polar solvents, while attaching a second hydrophobic chain could lead to the formation of bilayers and vesicles in aqueous environments.

The ability to create well-defined nanostructures opens up possibilities for the development of advanced drug delivery systems, templates for the synthesis of mesoporous materials, and components for molecular electronic devices. The precise control over the molecular structure of the building block, this compound, is key to achieving the desired macroscopic properties of the resulting materials.

Future Research Directions and Advanced Methodologies

Sustainable and Green Chemistry Approaches in Organosilicon Synthesis

The conventional synthesis of organosilicon compounds, often reliant on the Müller-Rochow process, presents environmental challenges due to its use of chlorosilanes and the generation of harmful byproducts like hydrogen chloride. mdpi.com The development of green chemistry alternatives is paramount for the sustainable production of molecules like 11-(Pentamethyldisiloxanyl)undecan-1-ol.

Future synthetic strategies are expected to focus on several key areas:

Alkoxysilanes as Greener Precursors: Moving away from chlorosilanes, research is increasingly focused on alkoxysilanes, which can be produced through more environmentally benign direct synthesis methods. mdpi.com These compounds offer a chlorine-free route to organosilicon materials, reducing corrosive and hazardous waste streams.

Catalysis with Earth-Abundant Metals: The industrial standard for hydrosilylation, a key reaction in organosilicon synthesis, often employs precious metal catalysts like platinum. A significant research direction is the development of catalysts based on more abundant and less toxic metals such as cobalt, iron, or nickel. nih.govacs.org Recent studies have demonstrated efficient cobalt-based catalytic systems for producing alkoxysilanes under mild conditions, which could be adapted for the synthesis of this compound. nih.gov

Biocatalysis: Merging biocatalysis with silicon chemistry presents a novel frontier for sustainable synthesis. nih.gov Although no natural enzyme is known to form silicon-carbon bonds, protein engineering has shown promise in creating enzymes that can catalyze organosilicon transformations with high selectivity, potentially leading to more efficient and environmentally friendly production methods. nih.gov

Mechanochemistry: A direct, mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl ether has been demonstrated, offering a greener alternative that avoids the production of dimethyldichlorosilane. rsc.org This high-pressure mechanochemical reactor approach allows for high silicon conversion and selectivity, representing a promising avenue for producing siloxane precursors. rsc.org

Table 1: Comparison of Synthetic Approaches for Organosilicon Compounds
ApproachTraditional Method (Müller-Rochow)Green Chemistry AlternativeKey Advantages of Green Approach
Starting Silicon ReagentChlorosilanes (e.g., Methylchlorosilanes)Alkoxysilanes, HydrosilanesAvoids generation of HCl; reduces hazardous waste. mdpi.com
CatalystPrecious Metals (e.g., Platinum)Earth-Abundant Metals (e.g., Cobalt, Iron) nih.govacs.orgLower cost, reduced environmental impact and toxicity. nih.gov
Solvents/ConditionsOften requires high energy input and organic solvents. scienceforallaudiences.orggreenrosechemistry.comGreen solvents (alcohols), milder reaction conditions, mechanochemistry. nih.govrsc.orgReduced energy consumption and use of hazardous solvents. rsc.org
ByproductsAcidic and harmful byproducts (e.g., HCl). mdpi.comBenign byproducts (e.g., H2) or atom-economic reactions. nih.govImproved safety and easier purification. nih.gov

In-Operando Spectroscopic Characterization of Material Transformations

Understanding the dynamic processes involved in the synthesis and function of organosilicon materials is critical for optimizing their properties. In-operando spectroscopy, which involves monitoring materials during active processes, provides invaluable real-time insights that are not achievable with static, post-process characterization. researching.cn

For a compound like this compound, in-operando techniques could be applied in several ways:

Monitoring Synthesis: Techniques like in-situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the progress of the hydrosilylation reaction needed to attach the siloxane group to the undecenol backbone. rsc.orgresearchgate.net This allows for real-time optimization of reaction parameters such as temperature, pressure, and catalyst concentration, leading to higher yields and purity.

Studying Self-Assembly: The amphiphilic nature of this compound makes it a candidate for forming self-assembled monolayers (SAMs) on surfaces. In-operando techniques like atomic force microscopy (AFM) and surface-sensitive spectroscopy could be used to observe the formation of these layers in real-time, providing crucial information on their structure and ordering.

Analyzing Polymerization and Cross-Linking: If used as a monomer or additive in polymer synthesis, in-operando spectroscopic methods can follow the incorporation of the siloxane-alcohol motif into the polymer network and monitor subsequent cross-linking or degradation processes. researching.cnresearchgate.net

Table 2: Potential In-Operando Techniques for Studying this compound
TechniqueApplication AreaInformation Gained
In-situ NMR SpectroscopySynthesis MonitoringReal-time tracking of reactant conversion, intermediate formation, and reaction kinetics. researchgate.net
In-situ FTIR/Raman SpectroscopySynthesis and Material TransformationMonitoring of specific functional group changes (e.g., Si-H, C=C) during reaction or material stress. rsc.org
In-situ Atomic Force Microscopy (AFM)Surface Modification/Self-AssemblyReal-time visualization of film morphological evolution and monolayer formation on a substrate. researching.cn
In-operando X-ray Scattering (GISAXS/GIWAXS)Polymer Film FormationAnalysis of crystal structure and molecular packing during film coating or annealing processes. researching.cn

Artificial Intelligence and Machine Learning in Organosilicon Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming chemical research, from compound discovery to synthesis planning. nih.govresearchgate.net These computational tools can significantly accelerate the design of new organosilicon compounds with tailored properties.

For molecules related to this compound, AI and ML could be employed to:

De Novo Design: Generative models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on large datasets of known organosilicon compounds to generate novel molecular structures. nih.govspringernature.com These models can explore vast chemical spaces to propose new compounds with potentially superior performance as surfactants, lubricants, or surface modifiers.

Property Prediction: ML models can be developed to predict key physicochemical properties of new organosilicon compounds, such as surface tension, thermal stability, viscosity, and biocompatibility. This predictive capability allows for the rapid screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

Automated Synthesis Planning: AI can assist in planning the most efficient and sustainable synthetic routes for target molecules. researchgate.net By integrating generative models with reaction prediction algorithms and automated synthesis platforms, the entire design-make-test-analyze cycle can be accelerated. nih.govresearchgate.net This approach has been successfully used to design and synthesize novel drug candidates and could be adapted for materials science applications. researchgate.net

Table 3: AI and Machine Learning Applications in Organosilicon Design
AI/ML ApproachSpecific TaskPotential Impact on Organosilicon Research
Generative Models (e.g., RNN, VAE)De Novo Molecular DesignDiscovery of novel siloxane-alcohol structures with enhanced properties for specific applications. springernature.com
Predictive Modeling (e.g., QSAR, DNN)Property PredictionRapid virtual screening to identify candidates with optimal surface activity, stability, or biocompatibility. nih.gov
Retrosynthesis SoftwareSynthesis Route PlanningIdentification of efficient and sustainable synthetic pathways, reducing experimental effort. researchgate.net
Automated PlatformsAccelerated Design-Make-Test-Analyze CycleIntegration of design, synthesis, and testing to rapidly iterate and optimize new materials. nih.govresearchgate.net

Development of Smart and Responsive Materials Based on Siloxane-Alcohol Motifs

"Smart" or "responsive" materials can change their properties in response to external stimuli such as temperature, light, pH, or electric fields. The unique combination of a flexible, low-glass-transition-temperature siloxane backbone and a reactive/interactive alcohol group makes the siloxane-alcohol motif a promising building block for such materials. mdpi.com

Future research could explore the use of this compound or similar structures in:

Thermo-responsive Materials: Polysiloxanes are known for their thermal stability. By incorporating them into polymers, materials that change color, shape, or solubility with temperature can be created. mesgo.it The long alkyl chain of the undecanol (B1663989) portion could influence phase transitions, making it a useful component in thermochromic or shape-memory polymers.

Photo-responsive Systems: The alcohol group can be functionalized with photo-active moieties like azobenzene. researchgate.net When incorporated into a siloxane polymer, this allows for the creation of materials that can bend, expand, or contract in response to UV or visible light. researchgate.netdigitellinc.com

Self-Healing Materials: The dynamic nature of siloxane bonds (siloxane equilibrium) and the hydrogen-bonding capability of the alcohol group can be harnessed to create self-healing elastomers. nih.gov Damage to the material could be repaired through reversible covalent bond exchange or the re-formation of hydrogen bond networks, extending the material's lifespan. rsc.orgnih.gov

Stimuli-Responsive Surfaces: By grafting these molecules onto a surface, its properties, such as wettability, could be dynamically controlled. For example, a change in pH could protonate or deprotonate a modified alcohol group, leading to conformational changes in the siloxane chains and altering the surface from hydrophobic to hydrophilic.

Table 4: Smart Materials Based on Siloxane-Alcohol Motifs
Material TypeStimulusRole of Siloxane GroupRole of Alcohol GroupPotential Application
Thermochromic PolymerTemperatureProvides flexibility and thermal stability. mesgo.itCan be part of a dye system or influence phase transition temperature.Temperature sensors, smart coatings. mesgo.it
Photo-mechanical ActuatorLightFlexible polymer backbone allowing for large conformational changes. researchgate.netServes as an attachment point for photo-switchable molecules (e.g., azobenzene). researchgate.netSoft robotics, light-controlled devices. digitellinc.com
Self-Healing ElastomerDamage/HeatEnables chain rearrangement through siloxane equilibrium. nih.govForms reversible hydrogen bonds that can break and reform. rsc.orgFlexible electronics, durable coatings. rsc.org
Responsive SurfacespH, SolventsCreates a low-energy, flexible surface layer.Can be functionalized to respond to stimuli, altering surface energy and wettability.Smart fabrics, microfluidic devices.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 11-(Pentamethyldisiloxanyl)undecan-1-ol?

  • Methodological Answer : Synthesis typically involves alkylation or siloxane-functionalization of undecan-1-ol derivatives. For example:
  • Step 1 : React undecan-1-ol with pentamethyldisiloxane precursors under catalytic conditions (e.g., Pt catalysts for hydrosilylation).
  • Step 2 : Optimize parameters such as temperature (110–150°C), molar ratios (e.g., 1:1.2 alcohol-to-siloxane), and reaction time (12–24 hrs) to maximize yield .
  • Purification : Use flash column chromatography with gradients like n-hexane/AcOEt (1:3) to isolate the product .
  • Key Validation : Confirm structure via 1^1H NMR (e.g., peaks at δ 3.62 ppm for hydroxyl-adjacent protons) and mass spectrometry (e.g., [M + Na]+ ion) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis of the siloxane group .
  • Safety Precautions : Wear nitrile gloves, eye protection, and work in a fume hood. Avoid contact with oxidizers (e.g., HNO3_3) due to siloxane reactivity .
  • Disposal : Treat as hazardous waste; incinerate in approved facilities to avoid environmental release of persistent siloxanes .

Advanced Research Questions

Q. What role does the pentamethyldisiloxanyl group play in surface modification or thin-film applications?

  • Methodological Answer :
  • Mechanism : The siloxane group facilitates covalent bonding to substrates (e.g., glass, metals) via hydrolysis-condensation reactions, forming durable hydrophobic layers .
  • Experimental Design : Use plasma-enhanced chemical vapor deposition (PECVD) with argon-HMDSO mixtures to generate reactive siloxanyl cations for film formation .
  • Characterization : Analyze film morphology via AFM and hydrophobicity via contact angle measurements (>100° for optimized layers) .

Q. How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?

  • Methodological Answer :
  • Root-Cause Analysis :
  • Parameter Screening : Vary catalyst loading (e.g., 0.1–1 mol% Pt) to suppress side reactions (e.g., oligomerization) .
  • Spectroscopic Monitoring : Use in-situ FTIR to detect intermediates (e.g., Si-H stretching at 2100–2200 cm1^{-1}) and adjust reaction kinetics .
  • Computational Modeling : Apply density functional theory (DFT) to simulate reaction pathways and identify energy barriers for undesired byproducts .

Q. What analytical techniques are critical for characterizing this compound in complex matrices?

  • Methodological Answer :
  • Chromatography : Use GC-MS with a DB-5 column (30 m × 0.25 mm) and He carrier gas (1.2 mL/min) for purity assessment .
  • Advanced NMR : Employ 29^{29}Si NMR to confirm siloxane connectivity (e.g., peaks at δ −10 to −20 ppm for Si-O-Si) .
  • High-Resolution MS : Utilize ESI-TOF to detect trace impurities (e.g., residual catalysts) with ppm-level sensitivity .

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